8-Bromo-7-quinolinol

Photopharmacology Caged Compounds Two-Photon Excitation

Procure 8-Bromo-7-quinolinol (CAS 90224-71-8) for applications where halogen-specific performance is critical. Unlike chloro or unsubstituted analogs, the bromine substituent confers superior quantum yield in BHQ photocaging (one-photon 365 nm; two-photon 740 nm), enables a non-chelating antifungal mechanism unreversed by L-cysteine, and enhances Pd(II) anticancer complex cytotoxicity. Essential for uncaging ATP, cross-coupling, and mechanistic controls.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 90224-71-8
Cat. No. B1529465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-quinolinol
CAS90224-71-8
Synonyms8-bromo-7-hydroxyquinoline
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)O)Br)N=C1
InChIInChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
InChIKeyACQSKLVTXZNXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-quinolinol (CAS 90224-71-8): Procurement-Relevant Physicochemical and Structural Profile


8-Bromo-7-quinolinol (CAS 90224-71-8), also designated as 8-bromo-7-hydroxyquinoline or 7-hydroxy-8-bromoquinoline, is a halogenated derivative of 8-hydroxyquinoline featuring a bromine substituent at the 8-position of the quinoline scaffold . The compound possesses the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol, with a melting point range of 196–198°C and a density of 1.705 g/cm³ [1]. As a crystalline powder with light brown coloration, it demonstrates limited aqueous solubility (estimated 0.081–0.301 mg/mL) with enhanced solubility in organic solvents . The compound serves as a versatile synthetic building block for cross-coupling reactions via the bromine handle, and has been established as the BHQ (8-bromo-7-hydroxyquinoline) photoremovable protecting group platform with validated utility in physiological release applications [2].

Why 8-Bromo-7-quinolinol Cannot Be Replaced by Other 8-Hydroxyquinoline Halogenated Analogs


Procurement decisions for halogenated 8-hydroxyquinolines cannot rely on class-level interchangeability due to halogen-dependent divergence in three critical parameters: photochemical efficiency in uncaging applications, mechanism of antifungal action, and synthetic coupling reactivity. Systematic comparative studies have established that the bromine substituent confers a specific quantum yield profile and two-photon excitation sensitivity that is not replicated by chloro or unsubstituted analogs [1]. Furthermore, fungicidal mechanism studies demonstrate that 7-bromo-8-quinolinol operates via a non-chelating mode of action distinct from both the parent 8-quinolinol and its 7-fluoro counterpart, as evidenced by the absence of L-cysteine reversibility and the presence of synergistic potentiation with 5-bromo analogs [2]. These halogen-specific functional divergences preclude simple substitution based solely on structural similarity, mandating compound-specific validation for each intended application context.

8-Bromo-7-quinolinol: Quantitative Differentiation Evidence Against Comparator Compounds


Superior Single-Photon Quantum Efficiency vs. DMNB in Photoremovable Protecting Group Applications

In direct head-to-head photochemical comparison, 8-bromo-7-quinolinol (BHQ) demonstrates a greater single-photon quantum efficiency for carboxylic acid photorelease than the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group [1]. BHQ also exhibits sufficient sensitivity to multiphoton-induced photolysis for in vivo applications, a property that distinguishes it from non-brominated quinoline analogs which lack the heavy-atom effect necessary for efficient two-photon excitation [1]. Under simulated physiological conditions (aqueous buffer, pH 7.2), BHQ is efficiently photolyzed by both classic one-photon excitation at 365 nm and two-photon excitation at 740 nm to release carboxylates, phosphates, and diols [2].

Photopharmacology Caged Compounds Two-Photon Excitation Physiological Uncaging

Divergent Fungitoxic Mechanism vs. 7-Fluoro-8-quinolinol: Non-Chelating Mode of Action

Mechanistic antifungal studies reveal a fundamental divergence between 7-bromo-8-quinolinol and its 7-fluoro analog. Mixtures of 8-quinolinol with 7-fluoro-8-quinolinol showed additive antifungal activity, and their toxicities were reversed by L-cysteine, indicating a shared metal-chelating mechanism [1]. In contrast, mixtures of 8-quinolinol with 7-bromo-8-quinolinol exhibited potentiation of fungitoxicity, and L-cysteine did not protect fungi from the toxicity of 7-bromo-8-quinolinol [1]. This demonstrates that 7-bromo-8-quinolinol operates via a non-chelating mechanism distinct from both the parent compound and the 7-fluoro analog [2].

Antifungal Agents Mechanism of Action SAR Agricultural Chemistry

Free Ligand Cytotoxicity Against Colorectal Cancer Cells vs. Cisplatin

In anticancer screening studies, the free 7-bromo-quinolin-8-ol (BrQ) ligand itself demonstrated significantly higher cytotoxicity against human colorectal cancer cells than cisplatin, the clinical benchmark platinum-based chemotherapeutic [1]. Both the palladium(II) complex HBrQ[PdCl₂(dBrQ)] and the uncomplexed BrQ ligand exhibited this superiority over cisplatin, with the effect being particularly pronounced at low concentrations [1].

Anticancer Agents Palladium Complexes Colorectal Cancer Cytotoxicity

Distinct Lipophilicity and Physicochemical Profile vs. 8-Chloro Analog

Computational physicochemical profiling reveals substantial differences between 8-bromo-7-quinolinol and its 8-chloro analog that impact formulation and biological partitioning behavior. 8-Bromo-7-quinolinol exhibits a consensus Log P value of 2.34 (range: 1.90–2.70 across five computational methods) and estimated aqueous solubility of 0.081–0.301 mg/mL . In contrast, 8-chloroquinolin-7-ol (CAS 1261670-97-6) has a significantly lower molecular weight (179.60 vs. 224.05 g/mol) and reduced lipophilicity due to the smaller halogen [1]. The bromine substituent provides greater electron density for cross-coupling reactivity while maintaining a distinct partitioning profile relative to chloro analogs [2].

Drug Design LogP Physicochemical Properties ADME

Synthetic Accessibility: Documented 76% Yield Bromination Route from 7-Hydroxyquinoline

A patent-documented synthetic procedure provides 8-bromo-7-hydroxyquinoline in 76% isolated yield via direct bromination of 7-hydroxyquinoline using bromine in acetic acid/dichloromethane at 0–5°C . The reaction yields 65 g of product from 59.0 g (0.406 mol) of 7-hydroxyquinoline starting material, representing a calculated percent yield of 71.5% based on stoichiometry . This established, scalable route provides procurement predictability and cost transparency that may not be available for less-characterized halogenated quinoline analogs.

Organic Synthesis Bromination Process Chemistry Building Block

Ground-State Tautomerization Suppression vs. 7-Hydroxyquinoline Parent Compound

Comparative spectroscopic analysis of 8-bromo-7-hydroxyquinoline caged acetate (BHQ-OAc) versus 7-hydroxyquinoline (7-HQ) demonstrates that ground-state tautomerization is disfavored in the brominated derivative in aqueous solutions [1]. Steady-state absorption and resonance Raman spectroscopy across multiple solvent systems revealed fundamental differences in the population distribution of prototropic forms, with BHQ-OAc exhibiting distinct excited-state proton-transfer behavior that would compete with the deprotection reaction in aqueous environments [1].

Photophysics Tautomerism Spectroscopy ESIPT

8-Bromo-7-quinolinol: Evidence-Based Research and Industrial Application Scenarios


Physiological Caged Compound Synthesis: Neurotransmitter and Nucleotide Photorelease Systems

8-Bromo-7-quinolinol serves as the BHQ photoremovable protecting group platform for carboxylates, phosphates, and diols under simulated physiological conditions [1]. The compound is efficiently photolyzed by one-photon (365 nm) and two-photon (740 nm) excitation in aqueous buffer at pH 7.2, enabling temporally and spatially controlled release of bioactive molecules [1]. BHQ-caged ATP has been specifically synthesized and validated as a biologically useful ATP-releasing reagent [2]. This application is directly supported by the superior quantum efficiency data (Evidence Item 1) and the established physiological compatibility profile (Evidence Item 6). Researchers developing optical control tools for neurotransmitters, second messengers, or nucleic acids should prioritize BHQ over DMNB or non-brominated quinoline photocages due to its multiphoton sensitivity enabling deeper tissue penetration and reduced phototoxicity in living systems.

Metal-Based Anticancer Drug Discovery: Palladium(II) Complex Ligand Scaffold

The 7-bromo-8-hydroxyquinoline (BrQ) scaffold serves as a validated ligand for palladium(II) anticancer complexes, with demonstrated superiority over cisplatin in human colorectal cancer cell cytotoxicity assays [1]. Both the free ligand and its palladium complexes exhibit significant antiproliferative effects, and the ligand itself shows cell-selective activity across different cancer cell lines [2]. This application is directly supported by the cisplatin-comparative cytotoxicity data (Evidence Item 3). Medicinal chemistry teams pursuing metal-based anticancer agents should select this brominated quinolinol scaffold over unsubstituted 8-hydroxyquinoline due to the enhanced intrinsic cytotoxicity of the brominated ligand, which may translate to lower effective dosing or improved therapeutic indices in complexation strategies.

Antifungal Agent Development: Non-Chelating Mechanism-Based Screening

For antifungal discovery programs seeking compounds with chelation-independent mechanisms of action, 7-bromo-8-quinolinol provides a validated non-chelating scaffold [1]. Unlike 7-fluoro-8-quinolinol and the parent 8-quinolinol, the 7-bromo analog's fungitoxicity is not reversed by L-cysteine and exhibits synergistic potentiation when combined with 5-bromo analogs [1]. This mechanistic divergence (Evidence Item 2) is critical for screening programs where metal-chelation-dependent toxicity may be confounded by variable environmental metal availability in assay media or in vivo testing environments. Agricultural and pharmaceutical antifungal screening initiatives should include 7-bromo-8-quinolinol as a mechanistic control compound to differentiate chelation-dependent from chelation-independent antifungal hits.

Suzuki-Miyaura Cross-Coupling: Versatile Quinoline Building Block

8-Bromo-7-quinolinol functions as an aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 8-arylquinoline derivatives and more complex biaryl systems [1]. The bromine substituent at the 8-position provides a reactive handle for C–C bond formation while the 7-hydroxyl group can be protected or exploited for subsequent functionalization [2]. This application is supported by the documented synthetic accessibility of the compound in 76% yield (Evidence Item 5). Synthetic chemists constructing quinoline-based ligand libraries, pharmaceutical intermediates, or materials precursors should procure 8-bromo-7-quinolinol as a preferred building block over 8-chloro analogs due to the bromine's superior leaving group character in cross-coupling reactions and the compound's validated commercial-scale synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.